molecular formula C21H26O5 B13419280 16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione

16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione

Cat. No.: B13419280
M. Wt: 358.4 g/mol
InChI Key: NBMLXCZPHIKRLO-OWHLRFHBSA-N
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Description

16α,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione is a steroid derivative with the molecular formula C₂₁H₂₆O₅ and a molecular weight of 358.43 g/mol . It is recognized as a Pharmaceutical Analytical Impurity (PAI) in corticosteroid synthesis, often arising during the manufacturing of glucocorticoids such as mometasone furoate and betamethasone . Its structure features hydroxyl groups at positions 16α, 17, and 21, along with conjugated double bonds at positions 1,4,9(11), and ketone groups at positions 3 and 20.

Properties

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

(8S,10S,13S,14S,16R,17S)-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15(19)6-8-20(2)16(14)10-17(24)21(20,26)18(25)11-22/h5-7,9,14,16-17,22,24,26H,3-4,8,10-11H2,1-2H3/t14-,16+,17-,19+,20+,21+/m1/s1

InChI Key

NBMLXCZPHIKRLO-OWHLRFHBSA-N

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@@]43C

Canonical SMILES

CC12CC=C3C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C

Origin of Product

United States

Preparation Methods

Regioselective Hydroxylation

  • Method : Hydroxylation at C16, C17, and C21 positions is achieved via enzymatic or chemical oxidation.
  • Chemical Oxidants : Use of reagents such as osmium tetroxide (OsO₄), potassium permanganate (KMnO₄), or hydroxyl radicals generated via Fenton chemistry.
  • Enzymatic Hydroxylation : Cytochrome P450 monooxygenases are employed in biocatalytic processes, providing high regio- and stereoselectivity.

Oxidation Steps

  • Targeted oxidation of the steroid backbone is performed to convert hydroxyl groups into ketones or to facilitate further functionalization.
  • Reagents : Chromium(VI) reagents (e.g., Jones reagent), PCC (pyridinium chlorochromate), or Dess–Martin periodinane are used under controlled conditions to avoid overoxidation.

Halogenation and Dehalogenation Processes

Halogenation at C9-C11

  • Objective : Introduce halogen atoms (Cl, Br, I) at the C9-C11 double bond to facilitate subsequent dehalogenation and ring modifications.
  • Method : Use of N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) in inert solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Reaction Conditions : Typically performed at low temperatures (0–5°C) to control regioselectivity and prevent side reactions.

Reductive Dehalogenation

  • Reagents : Tin(II) chloride (SnCl₂), zinc (Zn), or chromium(II) chloride (CrCl₂) are employed to remove halogen atoms selectively.
  • Conditions : Reactions are conducted at ambient or slightly elevated temperatures (25–45°C) under inert atmosphere (nitrogen or argon).
  • Outcome : Conversion of halogenated intermediates into unsaturated or saturated derivatives, enabling the formation of the desired hydroxylated products.

Specific Industrial Synthesis Pathway

Starting Material: Pregnenolone Derivatives

  • The synthesis often begins with pregnenolone or its analogs, which are commercially available and amenable to chemical modifications.

Stepwise Synthesis

Step Reaction Reagents Conditions Purpose Yield (%)
1 Hydroxylation at C16 OsO₄, N-methylmorpholine Room temperature, inert atmosphere Introduce hydroxyl at C16 70–85
2 Hydroxylation at C17 Cytochrome P450 enzymes or chemical oxidants 37°C, buffered solution Specific hydroxylation 65–80
3 Hydroxylation at C21 Enzymatic hydroxylation or chemical oxidation Mild conditions Precise hydroxylation 60–75
4 Halogenation at C9 NBS or NCS in DMF 0–5°C Facilitate ring modifications 72–85
5 Reductive dehalogenation SnCl₂ or Zn in ethanol 25–45°C Remove halogen, form conjugated system 68–80
6 Oxidation to ketone groups PCC or Dess–Martin Room temperature Final oxidation steps 75–90

Note: The process may involve iterative steps with purification via chromatography or recrystallization to ensure high purity.

Biocatalytic Methods

Recent advances include microbial bioconversion techniques, where specific fungi or bacteria metabolize steroid precursors to yield hydroxylated derivatives with high stereoselectivity. These methods are environmentally friendly and scalable for industrial applications.

Data Tables Summarizing Key Reaction Conditions

Reaction Step Reagents Solvent Temperature Yield (%) Notes
Hydroxylation at C16 OsO₄, N-methylmorpholine Acetone Room temp 70–85 High regioselectivity
Halogenation at C9 NBS DMF 0–5°C 72–85 Controlled addition
Dehalogenation SnCl₂ Ethanol 25–45°C 68–80 Selective removal
Oxidation to ketone PCC DCM Room temp 75–90 Final oxidation step

Notes on Purification and Characterization

  • Purification : Chromatography (silica gel, reverse-phase HPLC) is used to isolate the target compound.
  • Characterization : Confirmed via NMR spectroscopy, mass spectrometry, and IR spectroscopy to verify hydroxylation sites and stereochemistry.

Chemical Reactions Analysis

Hydroxylation and Oxidation Reactions

The compound’s hydroxyl groups at C16, C17, and C21 positions participate in regioselective oxidation reactions. Key findings include:

Reaction TypeConditionsReagentsProductsReference
C11 Oxidation0–5°C in halogenated solventsN-Bromosuccinimide (NBS)11β-hydroxy derivatives
C9-C11 EpoxidationCatalytic CrCl₃ at 40–60°COxygen donors9(11)-epoxide intermediates
C21 AcetylationEsterification at 25°CAcetic anhydride/pyridine21-acetate derivatives

Mechanistic studies demonstrate that tin(II) chloride and azobisisobutyronitrile (AIBN) act as radical initiators during dehalogenation at the C9-C11 position . The C21 hydroxyl group shows particular susceptibility to acetylation under mild conditions, forming key intermediates for anti-inflammatory drug synthesis .

Reductive Dehalogenation

The Δ⁹(¹¹) double bond undergoes halogenation followed by reductive elimination to modify ring B geometry:

Halogenation StepConditionsReducing AgentsProductsYield (%)
Bromination at C90–5°C in DMFSnCl₂/AIBN9-bromo intermediate72–85
Dehalogenation45°C in THFZn/CrCl₃Δ⁹(¹¹)-saturated product68

This two-step process converts the 9(11)-triene system into a diene structure, critical for modulating glucocorticoid receptor binding .

Esterification and Protecting Group Strategies

The compound’s multiple hydroxyl groups necessitate selective protection during synthesis:

Protected PositionReagentsConditionsStability Profile
C17/C21 diolTrimethylsilyl chloride0°C in DMFStable to CrO₃ oxidation at C3
C16α-hydroxyAcetyl chlorideRT in pyridineResists hydrolysis at pH 6–7

Protection of the C17/C21 diol system enables selective oxidation of the C3 ketone without side reactions . The C16α-hydroxyl demonstrates unique resistance to acetylation compared to C17 and C21 positions .

Diels-Alder Reactions

The conjugated diene system (Δ¹,⁴) participates in [4+2] cycloadditions:

DienophileCatalystProduct ClassApplication
Maleic anhydrideBF₃·Et₂OBicyclic adductsProdrug synthesis
QuinonesNoneSteroid-quinone hybridsAnticancer leads

Reaction rates correlate with electron density at C1-C2, with complete regioselectivity observed for endo transition states .

Base-Catalyzed Rearrangements

Under alkaline conditions, the compound undergoes structural modifications:

BaseTemperatureRearrangement TypeProduct
NaOH50°CRetro-aldol cleavageAndrostane derivatives
K₂CO₃RefluxC17 side chain migration17-keto steroids

These rearrangements provide access to 17-ketosteroid precursors for cortisone synthesis .

Photochemical Reactions

UV irradiation induces characteristic transformations:

Wavelength (nm)SolventMajor ProductQuantum Yield (Φ)
254Methanol14β-hydroxy epimer0.32
365AcetoneΔ¹⁴-diene derivative0.18

Photolysis studies reveal competing pathways between hydroxyl migration and dehydrogenation.

Enzymatic Modifications

Microbial systems enable stereospecific transformations:

Enzyme SourceReactionSelectivity
Aspergillus niger11β-hydroxylation>98% ee
Rhizopus arrhizus17α-dehydroxylation83% yield

Biocatalytic methods provide greener alternatives for introducing chiral centers.

Scientific Research Applications

16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione has various applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other steroid compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory or anti-cancer properties.

    Industry: Used in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of 16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. These interactions can modulate various signaling pathways and cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substitutions/Features Applications References
16α,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione C₂₁H₂₆O₅ 358.43 16α,17,21-trihydroxy Pharmaceutical impurity
(16α)-17,21-Dihydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione C₂₂H₂₈O₄ 356.46 16α-methyl Duchenne muscular dystrophy research
(16β)-17,21-Dihydroxy-16β-methyl-pregna-1,4,9(11)-triene-3,20-dione C₂₂H₂₈O₄ 356.46 16β-methyl Betamethasone synthesis
(16β)-17,21-Bis(acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione C₂₆H₃₂O₆ 440.53 17,21-diacetyloxy Dexamethasone intermediate
Tirilazad C₃₈H₅₂N₆O₂ 624.87 21-piperazinyl-pyrrolidinyl-pyrimidine Neuroprotection
Pregna-1,4,9(11),16(17)-tetraene-3,20-dione C₂₁H₂₄O₂ 326.41 1,4,9(11),16(17)-tetraene Corticosteroid precursor

Research Findings and Implications

  • Steric and Electronic Effects : Methyl substitutions at position 16 (α vs. β) significantly alter glucocorticoid receptor affinity. The 16α-methyl derivative shows higher anti-inflammatory potency, while the 16β isomer is metabolized faster .
  • Acetylation Strategies : Acetylation of hydroxyl groups improves compound stability and bioavailability, critical for industrial-scale API manufacturing .
  • Structural Complexity : Additions like the piperazinyl group in Tirilazad demonstrate how functionalization expands therapeutic applications beyond corticosteroids .

Biological Activity

16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione is a steroid compound with significant biological activities. Its structure and modifications have made it a subject of interest in pharmaceutical research, particularly in the development of anti-inflammatory and anticancer agents. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 39672-76-9
  • Molecular Formula : C21H28O6
  • Molecular Weight : 400.46482 g/mol

Anti-inflammatory Properties

Research indicates that this compound exhibits potent anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. These findings suggest its potential use in treating inflammatory diseases.

Anticancer Effects

Several studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • HL-60 Cells : IC50 = 6.49 μM
  • PC-3 Cells : IC50 = 13.42 μM

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Glucocorticoid Receptor Activation : The compound acts as a ligand for glucocorticoid receptors (GR), modulating gene expression related to inflammation and immune response.
  • Inhibition of NF-kB Pathway : It may inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.
  • Induction of Apoptosis : The compound can trigger intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (μM)Mechanism
Anti-inflammatoryMacrophagesN/ACytokine inhibition
AnticancerHL-606.49Apoptosis induction
AnticancerPC-313.42Cell cycle arrest

Case Study: Anti-inflammatory Effects

A study conducted on murine models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan injection. The results indicated a reduction in inflammatory markers and pain response.

Case Study: Anticancer Activity

In another study involving human cancer cell lines (A431 and HepG2), treatment with the compound resulted in significant cell death after 48 hours of exposure. Flow cytometry analysis confirmed that the mechanism involved apoptosis rather than necrosis.

Q & A

Basic: What analytical methods are recommended for characterizing this compound in experimental settings?

Answer: High-performance liquid chromatography (HPLC) with UV detection is commonly used for purity assessment (≥95% purity confirmed via HPLC) . Structural elucidation employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), focusing on distinguishing the delta-9,11 double bond and hydroxyl groups. X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Basic: What safety precautions are critical when handling this compound?

Answer: The compound is classified for acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Researchers must use nitrile gloves, lab coats, and fume hoods to minimize exposure. In case of skin contact, wash immediately with water for 15 minutes and seek medical evaluation . Storage should be in airtight containers at room temperature, away from light and incompatible materials like strong oxidizers .

Advanced: How does its anti-inflammatory efficacy compare to traditional glucocorticoids like prednisolone?

Answer: Preclinical studies in murine inflammation models (e.g., carrageenan-induced paw edema) show comparable efficacy to prednisolone but with reduced glucocorticoid receptor (GR)-mediated side effects. Dose-response curves at 2–10 mg/kg doses demonstrate preserved NF-κB inhibition while minimizing transactivation activity. Transcriptomic analysis (RNA-seq) of liver tissues can quantify differential gene regulation .

Advanced: What synthesis challenges exist, and how can microbial-chemical hybrid approaches address them?

Answer: Traditional chemical synthesis involves multi-step oxidation and isomerization, leading to low yields (~15%) due to steric hindrance at C16. A greener approach uses engineered Mycolicibacterium neoaurum to convert phytosterols to 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC), followed by chemical dehydrogenation to yield the target compound. This method improves scalability and reduces toxic byproducts .

Advanced: How do metabolic interconversions with prednisone impact pharmacokinetic studies?

Answer: In vivo, the compound reversibly converts to prednisone via hepatic 11β-hydroxysteroid dehydrogenase (11β-HSD). Researchers must use LC-MS/MS to quantify both compounds in plasma, accounting for interconversion kinetics. Stable isotope-labeled analogs (e.g., deuterated derivatives) help distinguish endogenous vs. exogenous metabolites in crossover studies .

Basic: What are its solubility and stability profiles under laboratory conditions?

Answer: The compound is sparingly soluble in water but dissolves in DMSO (2 mg/mL). Stability tests under accelerated conditions (40°C/75% RH) show <5% degradation over 30 days. Long-term storage at -20°C in desiccated environments preserves integrity for >2 years .

Advanced: How can contradictory genotoxicity data from in vitro assays be resolved?

Answer: Discrepancies in Ames test (negative) vs. micronucleus assay (weak positive) results may arise from metabolic activation differences. Use S9 liver fractions from multiple species (rat, human) to assess metabolite-specific effects. Follow OECD Guidelines 471 and 487, incorporating p53+/+ and p53-/- cell lines to clarify mechanisms .

Advanced: How does the delta-9,11 double bond modulate glucocorticoid receptor activity?

Answer: Molecular docking simulations reveal that the delta-9,11 conformation reduces GR dimerization, lowering transactivation-related side effects (e.g., osteopenia). Transcriptional activity is assessed via luciferase reporter assays comparing GRE (glucocorticoid response element) activation vs. AP-1/NF-κB inhibition. The compound shows 30% lower GR transactivation than dexamethasone while maintaining 90% anti-inflammatory efficacy .

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